1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine is an organic compound characterized by the presence of a bromophenyl group, a chlorine atom, and a dimethylboranamine moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine typically involves several steps. One common synthetic route includes the reaction of 4-bromophenylboronic acid with N,N-dimethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced using lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dimethylboranamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine can be compared with similar compounds such as:
1-(4-Bromophenyl)-1-chloro-N,N-dimethylamine: Lacks the boranamine group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-1-chloro-N,N-dimethylborane: Contains a borane group instead of boranamine, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
61373-28-2 |
---|---|
Molekularformel |
C8H10BBrClN |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BBrClN/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
PQGLVVVXGUEHML-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Br)(N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.